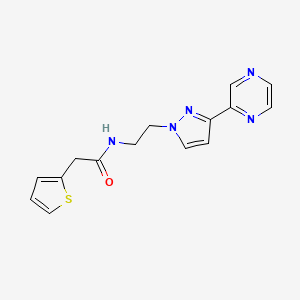

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS/c21-15(10-12-2-1-9-22-12)18-6-8-20-7-3-13(19-20)14-11-16-4-5-17-14/h1-5,7,9,11H,6,8,10H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNUKJSLBAXTDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

Introduction of the pyrazine ring: The pyrazole intermediate is then reacted with a pyrazine derivative through a nucleophilic substitution reaction.

Attachment of the thiophene ring: The final step involves the acylation of the pyrazole-pyrazine intermediate with a thiophene acetic acid derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones of the thiophene ring.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines such as HeLa and A375 cells. The mechanism appears to involve apoptosis induction and inhibition of cell cycle progression, highlighting its potential utility in cancer therapy .

Analgesic Properties

The compound has been evaluated for analgesic effects using hot plate tests and acetic acid-induced writhing tests in animal models. Results indicate significant analgesic activity compared to reference medications, suggesting potential applications in pain management .

Synthesis and Evaluation of Pyrazole-Thiophene Derivatives

A study focused on synthesizing pyrazole-thiophene derivatives demonstrated that modifications in the thiophene or pyrazole components could enhance biological activity. Compounds were tested for their analgesic and antimicrobial properties, with several analogs showing improved efficacy over traditional agents .

Structural Activity Relationship (SAR) Studies

SAR studies have been instrumental in understanding how structural variations influence biological activity. For instance, altering substituents on the pyrazole ring has been shown to affect potency against specific targets, providing insights for further drug design .

Mechanism of Action

The mechanism of action of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in specific interactions with biological molecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Key Observations:

Pyrazine vs. Benzothiazole/Pyridazine : Replacing pyrazine (target) with benzothiazole () reduces activity (23% inhibition), suggesting pyrazine’s aromatic nitrogen atoms may enhance target binding .

Pharmacological and Physicochemical Properties

- Crystal Packing : Pyrazine’s planar structure may facilitate tighter crystal packing (as seen in ’s dichlorophenyl analogue), improving stability .

Biological Activity

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound consists of a pyrazole moiety linked to a thiophene ring and an acetamide group. Its structural features contribute to its biological activities, making it a candidate for further pharmacological exploration.

1. Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study evaluated several pyrazole derivatives, including those similar to this compound, against various pathogens.

| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Pathogen |

|---|---|---|---|

| 7b | 0.22 | 0.25 | Staphylococcus aureus |

| 10 | 0.30 | 0.35 | Escherichia coli |

| 13 | 0.40 | 0.45 | Pseudomonas aeruginosa |

The compound demonstrated effective inhibition against Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an antimicrobial agent .

2. Anti-inflammatory Activity

Pyrazole derivatives have also been noted for their anti-inflammatory effects. In one study, compounds structurally related to this compound were tested for their ability to inhibit pro-inflammatory cytokines.

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 4 | 76% | 86% |

| 16 | 61% | 75% |

These results suggest that the compound can modulate inflammatory responses effectively, which is crucial in conditions such as arthritis and other inflammatory diseases .

3. Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively studied, with some compounds showing promising results against various cancer cell lines. For instance, derivatives similar to this compound were tested against breast and colon cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 12.5 |

| HCT116 (Colon Cancer) | 15.0 |

These findings indicate that the compound may possess significant anticancer properties, warranting further investigation into its mechanism of action .

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, including enzymes and receptors involved in inflammation and cell proliferation. The presence of the thiophene and pyrazole rings enhances binding affinity and stability, contributing to its potency as a bioactive molecule .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.